4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H13ClF2N2O and its molecular weight is 262.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Researchers have developed efficient synthetic routes and methodologies for related compounds, highlighting the potential for creating analogs of "4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride" with enhanced properties or specific functionalities. For instance, studies on the synthesis of beta-lactam antibiotics demonstrate advanced synthetic strategies that can be applied to similar compounds (Cheng Qing-fang, 2005). Additionally, the development of asymmetric syntheses for antibacterial agents showcases the importance of stereochemistry in enhancing the activity of such compounds (T. Rosen et al., 1988).
Biochemical Applications and Antimicrobial Activity
Several studies focus on the biochemical applications and antimicrobial activities of compounds structurally related to "this compound". Research into 3,4-disubstituted aminobutyric acids reveals the potential for pharmacological activities, suggesting similar possibilities for the target compound (O. S. Vasil'eva et al., 2016). Additionally, the synthesis and evaluation of novel thiadiazolo pyrimidine derivatives as anticancer agents demonstrate the potential therapeutic applications of related chemical structures (S. Tiwari et al., 2016).
Properties
IUPAC Name |
4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBSZUJXXPUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-81-5 | |
Record name | 2-Pyrrolidinone, 4-amino-5-(3,4-difluorophenyl)-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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